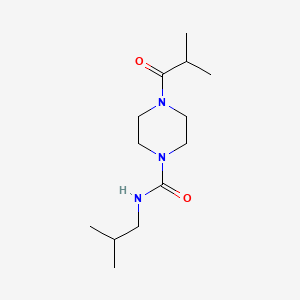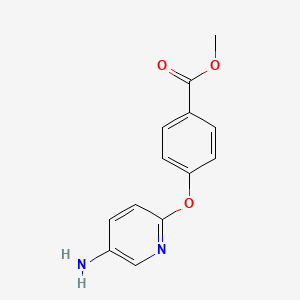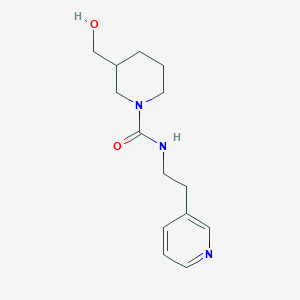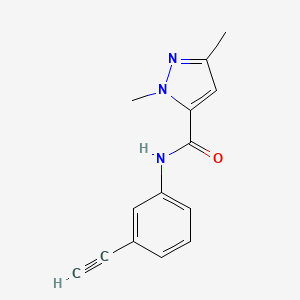
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific research community. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
Wissenschaftliche Forschungsanwendungen
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of certain neurotransmitters.
Wirkmechanismus
The exact mechanism of action of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the serotonin 5-HT1A receptor, a neurotransmitter receptor involved in mood regulation.
Biochemical and Physiological Effects:
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to reduce inflammation. In vivo studies have shown that it has anxiolytic and antidepressant-like effects, likely due to its binding to the 5-HT1A receptor. It has also been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is its ease of synthesis and purification, making it a readily available compound for research purposes. Additionally, its ability to modulate the activity of certain enzymes and receptors makes it a valuable tool for studying various biological processes. However, one limitation of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations. Finally, there is potential for the development of novel derivatives of 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide with improved properties and efficacy.
Synthesemethoden
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methylpropanoyl chloride with 2-methylpropylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)9-14-13(18)16-7-5-15(6-8-16)12(17)11(3)4/h10-11H,5-9H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOCJNJXFULQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCN(CC1)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropanoyl)-N-(2-methylpropyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)

![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)

![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)

![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
